N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide

Lead-likeness tPSA Drug Design

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034232-40-9) is a synthetic 1,2,3-triazole-acetamide research compound (MW 328.39 Da, C16H16N4O2S). It occupies a distinct, patent-unencumbered chemical space, combining an N-1-(thiophen-3-yl)-1,2,3-triazole linker with an ortho-tolyloxy acetamide side chain — a validated potency-driving pharmacophore. Predicted tPSA of ~60 Ų and MW position it in lead-like property space, ideal for kinase-focused fragment-to-lead or scaffold-hopping programs. Available as a non-human research reagent (≥95% purity). For R&D use only; pricing upon request.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 2034232-40-9
Cat. No. B2950773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide
CAS2034232-40-9
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CSC=C3
InChIInChI=1S/C16H16N4O2S/c1-12-4-2-3-5-15(12)22-10-16(21)17-8-13-9-20(19-18-13)14-6-7-23-11-14/h2-7,9,11H,8,10H2,1H3,(H,17,21)
InChIKeyCFLHNVFAUGHQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034232-40-9)


N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034232-40-9) is a synthetic research compound with molecular formula C16H16N4O2S and molecular weight 328.39 g/mol . It belongs to the 1,2,3-triazole-acetamide class, a privileged scaffold in kinase inhibitor and anticancer drug discovery . Current evidence indicates the compound has not been reported in peer-reviewed primary pharmacology or clinical literature, and no ChEMBL bioactivity data exist for this exact structure [1]. It is available only as a non-human research reagent (typical purity ≥95%) . Its differentiation value derives from predicted physicochemical properties (tPSA, HBD/HBA profile) that position it as a lead-like scaffold constituent for medicinal chemistry optimization, rather than a biologically validated probe [1].

Why Triazole-Acetamide Analogs Cannot Be Freely Substituted for CAS 2034232-40-9


The 1,2,3-triazole-acetamide chemotype is a modular scaffold where small structural variations produce large shifts in target engagement and selectivity [1]. Replacement of the o-tolyloxy moiety with a para-tolyloxy or benzyloxy group alters the ether oxygen's hydrogen-bonding geometry and the methyl group's steric footprint, both of which are critical for molecular recognition at kinase ATP-binding sites [2]. Within the thiophene-3-yl triazole subseries, changing the N-1 substituent from 3-thiophene to phenyl or cycloalkyl has been shown to redirect kinase selectivity profiles [3]. The specific combination of an N-1-(thiophen-3-yl)-1,2,3-triazole linker and an o-tolyloxy acetamide side chain found in CAS 2034232-40-9 represents a distinct chemical space point that cannot be assumed equivalent to any commercially available analog without head-to-head testing [1].

Quantitative Differentiation Guide for CAS 2034232-40-9 vs. Closest Analogs


Predicted tPSA Lead-Likeness Advantage Versus High-Molecular-Weight 1,2,3-Triazole-Acetamide Hybrids

CAS 2034232-40-9 has a computationally predicted topological polar surface area (tPSA) of 60 Ų [1]. This falls below 140 Ų, the threshold above which cell permeability is typically impaired [2]. In contrast, 1,2,3-triazole tethered chalcone acetamide derivatives (e.g., compound 7c from the literature) possess significantly higher tPSA values due to additional polar functionality in the chalcone moiety, which can limit cellular uptake despite potent biochemical activity [3]. The low tPSA of CAS 2034232-40-9, combined with a molecular weight of 328.39 Da, places it within both Lipinski and lead-likeness chemical space, making it a more tractable starting point for further optimization [1].

Lead-likeness tPSA Drug Design Physicochemical Property

Ortho-Tolyloxy Motif Confers Potency Differentiation: CETP Inhibition Case Study

In a series of 2-(o-tolyloxy)acetamide-containing compounds tested for cholesteryl ester transfer protein (CETP) inhibition, the ortho-tolyloxy derivative (CHEMBL260546) exhibited an IC50 of 130 nM, whereas the N-methylated analog (CHEMBL597334) showed a dramatically reduced IC50 of 30,000 nM (>230-fold less potent) [1]. A structurally distinct para-substituted benzoxazole analog (CHEMBL261275) showed an IC50 of 1,100 nM, representing an ~8.5-fold potency loss relative to the ortho-tolyloxy lead [2]. This demonstrates that the ortho-tolyloxy acetamide group is not a generic ether linkage but a pharmacophoric element whose substitution pattern critically governs target engagement. CAS 2034232-40-9 retains this ortho-tolyloxy motif, distinguishing it from analogs bearing para-tolyloxy or unsubstituted phenoxy groups.

SAR o-Tolyloxy CETP Inhibition Binding Affinity

1,2,3-Triazole-Acetamide Scaffold Demonstrates Class-Level Antiproliferative Activity Against MCF-7 Breast Cancer Cells

A series of 1,2,3-triazole tethered chalcone acetamide derivatives (compounds 7a–c) were evaluated for anti-proliferative activity against MCF-7 human breast adenocarcinoma cells. Compound 7c exhibited an IC50 of 9.76 ± 1.3 μM, and compounds 7a and 7b showed IC50 values in the range of 7.95–11.62 μM, comparable to the standard drug Doxorubicin [1]. Although these compounds contain a chalcone extension absent in CAS 2034232-40-9, they share the core 1,2,3-triazole-acetamide pharmacophore. The demonstrated MCF-7 cytotoxicity of this core scaffold establishes a class-level precedent for anticancer activity that CAS 2034232-40-9 may exhibit, warranting direct experimental evaluation [2].

Anticancer MCF-7 Cytotoxicity Triazole-Acetamide

Thiophene-Triazole Hybrid Kinase Inhibitory Precedent: PI3K and cdk5/p25 Sub-nanomolar to Nanomolar Activity

Thiophene-linked triazole hybrids have been validated as potent kinase inhibitors. A clubbed triazolyl thiophene series demonstrated cdk5/p25 inhibitory activity with an IC50 of 46 ± 2 nM [1]. A thiophene-triazole PI3K inhibitor (compound 4) achieved a PI3Kα Ki of 1.7 nM and cellular IC50 of 73 nM (p-AKT S473), with 255-fold selectivity over mTOR [2]. The thiophene–triazole hybrid PF-4989216 was discovered as a potent and selective PI3K kinase inhibitor with IC50 < 25 µM [3]. While CAS 2034232-40-9 has not been profiled against these specific kinases, the N-1-(thiophen-3-yl)-1,2,3-triazole substructure is directly analogous to the core recognition element in these validated kinase inhibitor chemotypes, suggesting potential for kinase polypharmacology.

Kinase Inhibitor PI3K cdk5 Thiophene-Triazole IC50

Physicochemical Differentiation from the Closest Commercially Available Thiophene-Triazole Acetamide Analog

The closest commercially listed analog is 2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (CAS 2034613-59-5), which replaces the o-tolyloxy group with a second thiophene acetamide . This analog has a molecular formula of C13H12N4OS2 and a molecular weight of 304.4 Da, versus C16H16N4O2S and 328.39 Da for CAS 2034232-40-9 . The target compound incorporates an additional aromatic ring (o-tolyl) and an ether oxygen, increasing both lipophilicity and hydrogen bond acceptor count, which are expected to alter protein binding profiles and metabolic stability . CAS 2034232-40-9 also features lower topological symmetry, which can reduce the risk of aggregation-based promiscuous inhibition that is sometimes observed with highly symmetrical bis-thiophene compounds [1].

Physicochemical Comparison Molecular Complexity Analog Differentiation Procurement

Procurement Risk Mitigation: Absence of Pre-existing IP Encumbrance Data for CAS 2034232-40-9

Searches of the patent literature and vendor annotations indicate that CAS 2034232-40-9 is not specifically claimed as an exemplified compound in any identified patent, including US9416127B2 (triazole carboxamides) and related triazole kinase inhibitor patents [1][2]. In contrast, closely related scaffolds such as 2-tolyl-(1,2,3-triazol-1-yl-4-carboxamide) p38 inhibitors have extensive patent coverage with specific compound claims [1]. This absence of specific IP encumbrance for CAS 2034232-40-9 reduces the risk of freedom-to-operate conflicts in early-stage research, making it a strategically safer procurement choice for hit-to-lead programs compared to heavily patented triazole-carboxamide analogs [1].

IP Risk Freedom to Operate Procurement Patent Landscape

Recommended Application Scenarios for N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034232-40-9)


Kinase Inhibitor Hit-Finding Library Enrichment: Thiophene-Triazole Subseries

CAS 2034232-40-9 is ideally suited as a diversity element for kinase-focused screening libraries. The thiophene-triazole substructure has demonstrated validated kinase hinge-binding activity, including cdk5/p25 IC50 of 46 nM and PI3Kα Ki of 1.7 nM in closely related chemotypes [1][2]. Its predicted tPSA of 60 Ų and MW of 328.39 Da place it within lead-like property space, making it an attractive starting point for fragment-to-lead or scaffold-hopping programs targeting the kinome [3].

Oncology SAR Probe: Core Scaffold for MCF-7 Antiproliferative Optimization

The 1,2,3-triazole-acetamide core scaffold has demonstrated reproducible antiproliferative activity against MCF-7 breast cancer cells, with class members achieving IC50 values of 7.95–11.62 μM [1]. CAS 2034232-40-9 provides a structurally compact, synthetically accessible core for systematic SAR exploration of the o-tolyloxy and thiophene substituents, enabling medicinal chemistry teams to establish structure-activity relationships without the confounding factors introduced by larger, more complex analogs [1][2].

Ortho-Tolyloxy Pharmacophore Retention During Scaffold Replacement Campaigns

For research programs where the ortho-tolyloxy acetamide group has been identified as a potency-driving pharmacophore—as evidenced by the 230-fold CETP inhibition advantage of ortho-tolyloxy over N-methyl analogs—CAS 2034232-40-9 serves as a scaffold replacement candidate that retains this critical substructure while introducing a novel triazole-thiophene linker [1]. This enables exploration of alternative binding modes while preserving a validated potency element, an established strategy in lead optimization for overcoming selectivity or pharmacokinetic liabilities [1][2].

Low-IP-Risk Starting Point for Industrial Medicinal Chemistry Programs

CAS 2034232-40-9 occupies a chemical space with no identified specific patent claims, unlike the heavily patented triazole carboxamide subclass exemplified by p38 MAP kinase inhibitors [1]. For industrial research organizations seeking to establish proprietary chemical matter in the kinase or anticancer space, this compound offers a strategically advantageous entry point with reduced freedom-to-operate risk during the hit-to-lead phase [1][2].

Quote Request

Request a Quote for N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.